molecular formula C15H16N2O B112135 4-(3-Aminophenyl)-N,N-dimethylbenzamide CAS No. 179627-06-6

4-(3-Aminophenyl)-N,N-dimethylbenzamide

Cat. No.: B112135
CAS No.: 179627-06-6
M. Wt: 240.3 g/mol
InChI Key: DHSDXYOFOGILDT-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-N,N-dimethylbenzamide is an organic compound that features an amine group attached to a benzene ring, which is further connected to a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-N,N-dimethylbenzamide typically involves the reaction of 3-nitrobenzoyl chloride with N,N-dimethylaniline in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of N,N-dimethylaniline attacks the carbonyl carbon of 3-nitrobenzoyl chloride, leading to the formation of the desired product after reduction of the nitro group to an amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(3-Aminophenyl)-N,N-dimethylbenzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenyl)-N,N-dimethylbenzamide: Similar structure but with the amine group in the para position.

    4-(3-Aminophenyl)benzonitrile: Similar structure but with a nitrile group instead of the dimethylbenzamide moiety.

    N,N-Dimethyl-4-aminobenzamide: Similar structure but without the additional aromatic ring.

Uniqueness

4-(3-Aminophenyl)-N,N-dimethylbenzamide is unique due to the specific positioning of the amine group and the dimethylbenzamide moiety, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(3-aminophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSDXYOFOGILDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598981
Record name 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179627-06-6
Record name 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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